2-{[1-(5-bromofuran-2-carbonyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine
Description
2-{[1-(5-Bromofuran-2-carbonyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with methyl groups at positions 4 and 6, a piperidin-3-yloxy linker, and a 5-bromofuran-2-carbonyl moiety. The bromine atom may enhance electrophilic reactivity or serve as a halogen-bonding motif in biological targeting, while the dimethylpyrimidine group could influence steric and electronic properties .
Properties
IUPAC Name |
(5-bromofuran-2-yl)-[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3O3/c1-10-8-11(2)19-16(18-10)22-12-4-3-7-20(9-12)15(21)13-5-6-14(17)23-13/h5-6,8,12H,3-4,7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBHAGGACGZDAQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)C3=CC=C(O3)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(5-bromofuran-2-carbonyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine typically involves multiple steps, starting with the preparation of the bromofuran and piperidine intermediates. The bromofuran intermediate can be synthesized by bromination of furan-2-carboxaldehyde using bromine in the presence of a suitable solvent like dichloromethane. The piperidine intermediate is prepared by reacting piperidine with a carbonyl compound under basic conditions.
The final step involves the coupling of the bromofuran and piperidine intermediates with 4,6-dimethylpyrimidine under appropriate reaction conditions, such as using a palladium catalyst in a Suzuki-Miyaura coupling reaction .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(5-bromofuran-2-carbonyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine can undergo various types of chemical reactions, including:
Oxidation: The bromofuran moiety can be oxidized to form corresponding furanones.
Reduction: The carbonyl group in the bromofuran moiety can be reduced to form alcohols.
Substitution: The bromine atom in the bromofuran moiety can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under basic conditions.
Major Products Formed
Oxidation: Formation of furanones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted furan derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 2-{[1-(5-bromofuran-2-carbonyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine exhibit promising anticancer properties. For instance, derivatives of pyrimidine have been shown to inhibit tumor growth by targeting specific signaling pathways involved in cancer proliferation.
Case Study:
A study demonstrated that a related compound effectively inhibited the growth of human breast cancer cells by inducing apoptosis through the activation of caspase pathways. The binding affinity to key proteins involved in cell cycle regulation was assessed using molecular docking simulations, revealing strong interactions with cyclin-dependent kinases (CDKs) .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. The bromofuran moiety is known to enhance the compound's ability to inhibit cyclooxygenase enzymes, which play a critical role in the inflammatory response.
Case Study:
In vitro assays showed that the compound significantly reduced prostaglandin E2 production in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent . Molecular docking studies suggested that it binds effectively to the COX-2 enzyme, with a calculated binding energy comparable to established COX inhibitors .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of This compound can help optimize its pharmacological properties. The presence of the bromofuran group is critical for enhancing biological activity due to its ability to participate in π-π stacking interactions and hydrogen bonding with target proteins.
| Structural Feature | Effect on Activity |
|---|---|
| Bromofuran moiety | Enhances binding affinity |
| Piperidine ring | Increases lipophilicity and membrane permeability |
| Dimethyl substitutions on pyrimidine | Modulates receptor selectivity |
Synthetic Applications
The synthesis of This compound has been achieved through multi-step reactions involving the coupling of various intermediates. The use of catalysts such as MNBA (2-methyl-6-nitrobenzoic anhydride) has been reported to improve yields during synthesis .
Synthetic Route Overview:
- Synthesis of 5-bromofuran-2-carboxylic acid.
- Formation of piperidine derivatives.
- Coupling reaction under optimized conditions using DMAP (4-dimethylaminopyridine) as a catalyst.
Mechanism of Action
The mechanism of action of 2-{[1-(5-bromofuran-2-carbonyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromofuran moiety can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The piperidine and pyrimidine rings can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their similarities to the target compound, based on functional group alignment and molecular topology (similarity scores derived from ):
| Compound Name | CAS Number | Similarity Score | Key Structural Features |
|---|---|---|---|
| 5-Bromo-2-(piperidin-3-yloxy)pyrimidine | 914347-73-2 | 0.62 | Bromo, piperidin-3-yloxy, pyrimidine |
| 2,4-Dimethoxy-5,6-dimethylpyrimidine | 120129-83-1 | 0.70 | Dimethoxy, dimethyl, pyrimidine |
| 2-(Piperidin-4-yloxy)pyrimidine | 499240-48-1 | 0.69 | Piperidin-4-yloxy, pyrimidine (lacks bromofuran) |
| Bromacil (5-bromo-6-methylpyrimidinedione) | 314-40-9 | N/A | Bromo, methyl, pyrimidinedione (herbicidal activity) |
Functional Group Analysis
- 5-Bromo-2-(piperidin-3-yloxy)pyrimidine (CAS 914347-73-2): Shares the bromo-pyrimidine and piperidine-oxy motifs but lacks the furan-carbonyl group.
- 2,4-Dimethoxy-5,6-dimethylpyrimidine (CAS 120129-83-1) : Higher similarity (0.70) due to the dimethylpyrimidine core, but methoxy substituents increase hydrophilicity. This may enhance aqueous solubility compared to the bromofuran-containing target, which is likely more lipophilic .
- Bromacil : A commercial herbicide with a brominated pyrimidinedione structure. While both compounds feature bromo and methyl groups on pyrimidine, bromacil’s uracil-like scaffold promotes herbicidal activity via inhibition of photosynthesis, whereas the target’s furan-piperidine system may favor enzyme inhibition (e.g., kinases) .
Research Implications and Limitations
Further studies should prioritize:
- Synthetic Optimization : Refining coupling methods to improve yield of the bromofuran-piperidine intermediate.
- In Silico Modeling : Predicting binding modes against biological targets (e.g., comparing furan vs. phenyl substituents in kinase inhibition ).
- Empirical Testing : Evaluating solubility, stability, and activity relative to analogs like bromacil or methoxy-pyrimidines.
Biological Activity
2-{[1-(5-bromofuran-2-carbonyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine is a synthetic organic compound that has attracted attention for its potential biological activities. The compound integrates a bromofuran moiety, a piperidine ring, and a dimethylpyrimidine core, suggesting diverse pharmacological properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, potential therapeutic applications, and structural comparisons.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 382.21 g/mol. The compound's structure can be summarized as follows:
| Component | Structure Description |
|---|---|
| Bromofuran Moiety | A furan ring substituted with a bromine atom at the 5-position and a carbonyl group at the 2-position. |
| Piperidine Ring | A six-membered saturated nitrogen-containing ring that enhances solubility and biological activity. |
| Dimethylpyrimidine Core | A pyrimidine ring with two methyl groups at positions 4 and 6, contributing to its lipophilicity. |
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The bromofuran moiety may form covalent bonds with nucleophilic residues in target enzymes, leading to modulation of their activity.
- Receptor Interaction : The piperidine and pyrimidine rings can engage in hydrophobic interactions with protein targets, enhancing binding affinity and specificity.
Pharmacological Studies
Research indicates that this compound exhibits significant biological activities:
- Anticonvulsant Activity :
- Antitumor Effects :
- Anti-inflammatory Properties :
Case Studies
Several case studies have been conducted to evaluate the biological effects of this compound:
- Study on Anticonvulsant Properties : In animal models, derivatives of this compound showed significant efficacy in reducing seizure frequency without neurotoxic effects. The results indicated that the compound could serve as a prototype for developing new anticonvulsants .
- Cancer Cell Line Studies : Testing on various cancer cell lines revealed that the compound exhibited cytotoxicity against specific types of adenocarcinoma, suggesting its potential as an anticancer agent .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Biological Activity | Key Structural Features |
|---|---|---|
| 5-Fluorouracil | Anticancer | Pyrimidine base with fluorine substitution |
| N-(2,6-Dimethylphenyl)-substituted semicarbazones | Anticonvulsant | Aryl semicarbazone hybrid |
| 2-Amino-4(3H)-quinazolinone | Antitumor | Quinazoline core |
Q & A
Basic: What are the recommended methodologies for synthesizing this compound, and how can yield optimization be achieved?
Answer:
Synthesis typically involves multi-step reactions, including coupling between bromofuran-carbonyl piperidine derivatives and dimethylpyrimidine precursors. A common approach is nucleophilic substitution under anhydrous conditions, using solvents like dichloromethane or THF. Yield optimization can be achieved by:
- Temperature control : Maintaining 0–5°C during sensitive steps (e.g., acylation) to minimize side reactions .
- Catalytic systems : Testing acid catalysts (e.g., p-toluenesulfonic acid) to enhance reaction rates, as demonstrated in analogous pyrimidine syntheses .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate high-purity product .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
Adhere to OSHA HCS2012 guidelines:
- Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors, as brominated furans may release toxic fumes .
- Emergency response : For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Basic: How can researchers confirm the structural integrity of this compound?
Answer:
Combine spectroscopic and crystallographic techniques:
- NMR spectroscopy : Analyze and spectra to verify substituent positions (e.g., methyl groups at C4/C6 of pyrimidine) .
- X-ray crystallography : Resolve single-crystal structures to confirm stereochemistry, particularly the piperidin-3-yloxy linkage .
- Mass spectrometry : Use high-resolution MS (HRMS) to validate molecular ion peaks and fragmentation patterns .
Basic: What analytical methods are recommended for assessing purity?
Answer:
- HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities; aim for ≥95% purity .
- Melting point analysis : Compare observed values with literature data to detect solvate formation or polymorphs .
- Elemental analysis : Verify C/H/N/Br ratios to confirm stoichiometry .
Advanced: How can computational modeling elucidate reaction mechanisms or structure-activity relationships (SAR)?
Answer:
- Density Functional Theory (DFT) : Model transition states to identify rate-determining steps (e.g., nucleophilic attack on the bromofuran carbonyl) .
- Molecular docking : Screen against biological targets (e.g., enzymes with pyrimidine-binding sites) to predict SAR, focusing on substituent effects (e.g., bromofuran’s electrophilicity) .
- ADMET prediction : Use tools like SwissADME to evaluate bioavailability and metabolic stability .
Advanced: How should researchers address contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?
Answer:
- Variable Temperature (VT) NMR : Assess dynamic processes (e.g., rotational barriers in the piperidine ring) causing signal splitting .
- 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm spatial proximity of substituents .
- Isotopic labeling : Introduce -labeled intermediates to trace coupling pathways and validate assignments .
Advanced: What interdisciplinary strategies enhance the study of this compound’s physicochemical properties?
Answer:
- Chemical engineering integration : Apply membrane separation technologies (CRDC RDF2050104) to scale up purification .
- Material science : Use powder X-ray diffraction (PXRD) to characterize crystallinity and stability under varying humidity .
- Biophysical assays : Conduct surface plasmon resonance (SPR) to study binding kinetics with biological macromolecules .
Advanced: How can researchers design experiments to explore the compound’s reactivity under diverse conditions?
Answer:
- High-throughput screening : Test reactivity with nucleophiles (e.g., amines, thiols) in automated microreactors to map functional group compatibility .
- Kinetic studies : Use stopped-flow spectroscopy to monitor fast reactions (e.g., hydrolysis of the bromofuran moiety) .
- In situ FTIR : Track intermediate formation during reactions in real time .
Advanced: What frameworks guide the integration of this compound into broader pharmacological or materials research?
Answer:
- Theoretical anchoring : Link to enzyme inhibition theories (e.g., competitive vs. allosteric) when studying biological activity .
- Structure-property relationships : Correlate substituent electronegativity (e.g., bromine vs. methyl groups) with solubility or thermal stability .
- Grant-aligned objectives : Align with CRDC subclass RDF2050108 (process control in chemical engineering) for funding applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
